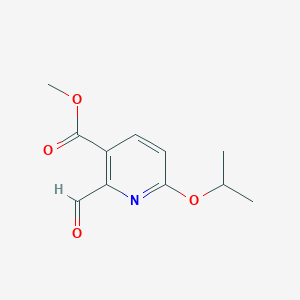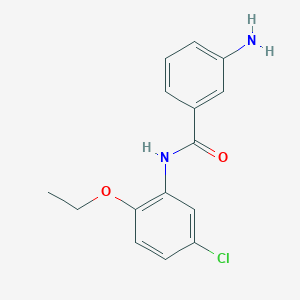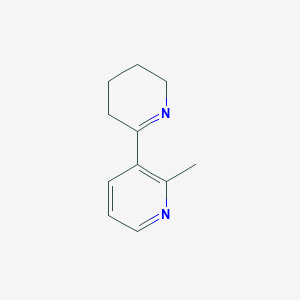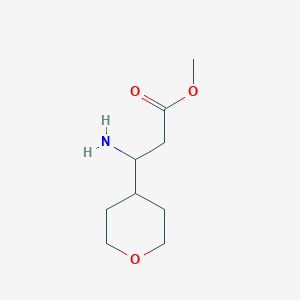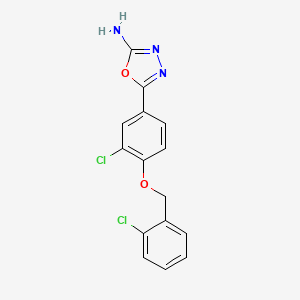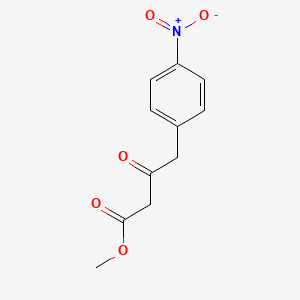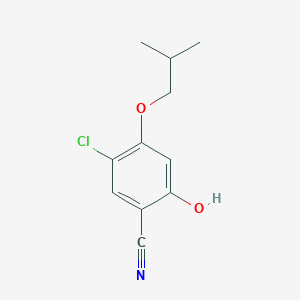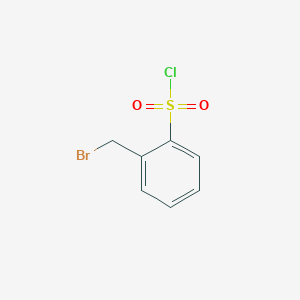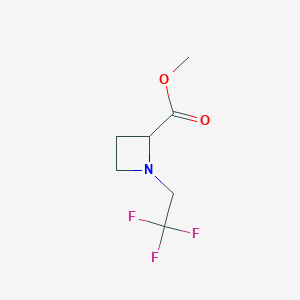
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an azetidine ring, which is further substituted with a methyl ester group. It is primarily used in research and development settings.
准备方法
The synthesis of Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate involves several steps. One common method includes the reaction of 2,2,2-trifluoroethylamine with an appropriate azetidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
化学反应分析
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group imparts unique electronic properties to the molecule, which can influence its reactivity and binding affinity to various biological targets. The azetidine ring structure also plays a crucial role in its activity, potentially interacting with enzymes and receptors in biological systems .
相似化合物的比较
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Ethyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
属性
分子式 |
C7H10F3NO2 |
|---|---|
分子量 |
197.15 g/mol |
IUPAC 名称 |
methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-6(12)5-2-3-11(5)4-7(8,9)10/h5H,2-4H2,1H3 |
InChI 键 |
ALXWMMSELAKYLB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCN1CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



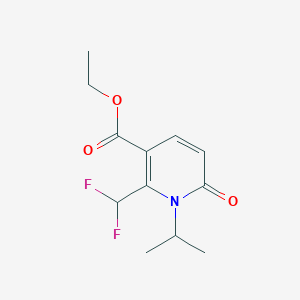
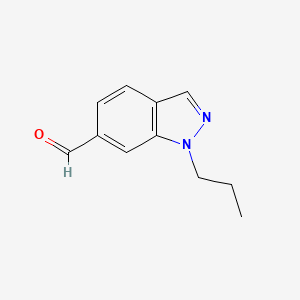
![2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B15230001.png)
